

An In-depth Technical Guide to the Solubility Profile of Levamlodipine Besylate Hemipentahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **levamlodipine besylate hemipentahydrate**, the pharmacologically active S-enantiomer of amlodipine. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy.

Physicochemical Properties

Levamlodipine besylate is the besylate salt of the S-isomer of amlodipine, a dihydropyridine calcium channel blocker. It is a white or almost white powder.[1][2] The besylate salt form is utilized to improve the aqueous solubility of the amlodipine base.[3] Different polymorphic and hydrated forms of levamlodipine besylate exist, which can impact its solubility and stability. For instance, an amorphous form has been shown to have significantly higher aqueous solubility compared to crystalline forms.[4]

Aqueous and pH-Dependent Solubility

The aqueous solubility of levamlodipine besylate is pH-dependent, a crucial factor for its dissolution and absorption in the gastrointestinal tract. Studies have shown that its solubility is higher in acidic conditions and decreases as the pH increases.



Table 1: Aqueous Solubility of Levamlodipine Besylate at Different pH Values

рН	Solubility (mg/mL)	Temperature	Notes
1.2	0.38 ± 0.017	Not Specified	A study on amlodipine besylate tablets found this solubility for the active ingredient in pH 1.2 buffer.[5]
4.5	0.31 ± 0.005	Not Specified	The same study showed a decrease in solubility in pH 4.5 acetate buffer.[5]
6.8	0.11 ± 0.002	Not Specified	In pH 6.8 phosphate buffer, the solubility was further reduced. [5] Another study reported a solubility of 1949.42 µg/mL (1.95 mg/mL) in pH 6.8 phosphate buffer.[6]
Water	~0.053 - 0.117	Not Specified	Various patents report the aqueous solubility of different crystalline forms of levamlodipine besylate, with the amorphous form reaching up to 4.74 mg/mL.[4]

Note: The conflicting data for pH 6.8 may be due to differences in experimental conditions or the specific form of the compound used.



Solubility in Organic Solvents and Co-solvent Systems

Levamlodipine besylate exhibits good solubility in various organic solvents, which is important for analytical method development and certain formulation strategies. Co-solvent systems are also widely studied to enhance its solubility.

Table 2: Solubility of Levamlodipine Besylate in Various Solvents and Co-solvent Systems



Solvent/Co-solvent System	Solubility	Temperature	Notes
Methanol	Freely soluble	Not Specified	The European Pharmacopoeia describes it as freely soluble in methanol.[2] Another source states it is fully soluble.[7]
Dimethyl Sulfoxide (DMSO)	≥ 150 mg/mL (264.53 mM)	Not Specified	Indicated as soluble, but the saturation point is not known to be higher.[8]
Ethanol (anhydrous)	Sparingly soluble	Not Specified	Characterized as sparingly soluble in anhydrous ethanol.[2]
2-Propanol	Slightly soluble	Not Specified	Described as slightly soluble in 2-propanol. [1]
Propylene Glycol + Ethanol	Increases with propylene glycol concentration	293.2–313.2 K	Solubility increases with both temperature and the proportion of propylene glycol, reaching a maximum at a weight fraction of 0.8 for propylene glycol.[9]
Polyethylene Glycol 400 + Water	Increases with PEG 400 concentration	293.2–313.2 K	The solubility increases nonlinearly with a higher mass fraction of PEG 400, peaking at a 0.9 mass fraction of PEG 400 at 313.2 K.[10]



Acetonitrile + Water	Increases with acetonitrile concentration	293.2–313.2 K	Solubility is enhanced with an increasing mass fraction of acetonitrile, with the maximum solubility observed at a 0.7 mass fraction at 313.2 K.[11][12]
Dimethylformamide (DMF)	Fully soluble	Not Specified	Found to be fully soluble in DMF.[7]
Polyethylene Glycol 400 & 600	Fully soluble	Not Specified	A study on the chemical kinetics of amlodipine besylate found it to be fully soluble in both PEG 400 and PEG 600.[7]

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is essential for accurately determining the solubility of **levamlodipine besylate hemipentahydrate**. The shake-flask method is a commonly cited and reliable technique.

Protocol: Shake-Flask Method for Solubility Determination

- Preparation of Saturated Solution: An excess amount of levamlodipine besylate
 hemipentahydrate is added to a known volume of the desired solvent (e.g., purified water,
 buffer of a specific pH, or organic solvent) in a sealed container, typically a glass vial or flask.
- Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is used for consistent agitation.
- Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation at a specific speed (e.g., 2000 rpm for 5



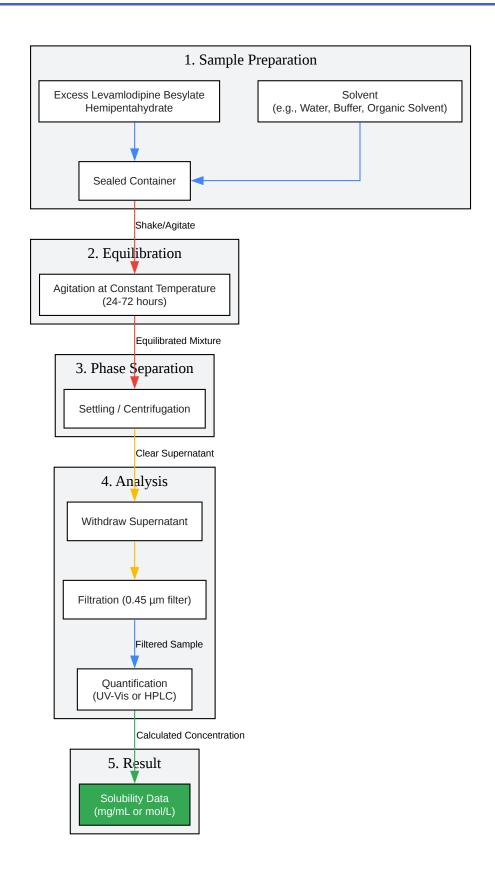
minutes) can be employed to facilitate the separation of the solid and liquid phases.[13]

- Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The sample is then filtered through a membrane filter (e.g., 0.45 μm) to remove any remaining undissolved particles.
- Quantification: The concentration of levamlodipine besylate in the filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
 - UV-Vis Spectrophotometry: The absorbance of the appropriately diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for levamlodipine, which is approximately 239-243 nm.[7][13] The concentration is then calculated using a standard calibration curve.
 - HPLC: A validated HPLC method provides a more specific and sensitive quantification,
 separating the analyte from any potential degradation products or impurities.
- Data Reporting: The solubility is typically expressed in mg/mL or mol/L at the specified temperature and for the given solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of **levamlodipine** besylate hemipentahydrate using the shake-flask method.





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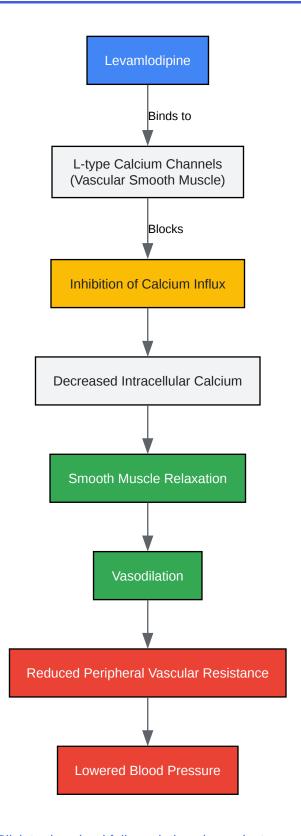
Workflow for Solubility Determination by Shake-Flask Method.



Signaling Pathway and Mechanism of Action

Levamlodipine is a calcium channel blocker. Its therapeutic effect is not directly related to its solubility profile in terms of a signaling pathway for dissolution, but its ability to dissolve and be absorbed is a prerequisite for its pharmacological action. The primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle.





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Mechanism of Action of Levamlodipine.

Conclusion



The solubility of **levamlodipine besylate hemipentahydrate** is a multifaceted property influenced by pH, the solvent system, temperature, and the solid-state form of the drug. Its higher solubility in acidic environments is a key consideration for oral dosage form design. While it is slightly soluble in water, its solubility can be significantly enhanced through the use of organic co-solvents and by preparing it in an amorphous state. A thorough understanding and characterization of these solubility parameters, using standardized methods like the shake-flask technique, are fundamental to the successful development of bioavailable and effective levamlodipine drug products.

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